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Introduction

TP-110 is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical
regulator of cell growth, proliferation, and survival that is often dysregulated in various cancers.
[1] Despite its potent anti-cancer activity, the therapeutic application of TP-110 is limited by its
poor aqueous solubility and potential for off-target toxicity. To overcome these challenges, a
nanoparticle-based drug delivery system has been developed using Poly(lactic-co-glycolic acid)
(PLGA), a biocompatible and biodegradable polymer.[2] Encapsulation of TP-110 into PLGA
nanoparticles (NPs) is designed to enhance its solubility, improve its pharmacokinetic profile,
and enable targeted delivery to tumor tissues through the enhanced permeability and retention
(EPR) effect.[3][4] These application notes provide a detailed protocol for the synthesis,
characterization, and in vitro evaluation of TP-110 loaded PLGA nanopatrticles.

Data Presentation

Table 1: Physicochemical Properties of TP-110 Loaded PLGA Nanopatrticles
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Polymer Drug-to- . Polydis Encaps
Formula Particle ] Zeta . Drug
. Concent Polymer . persity . ulation .
tion . - Size Potentia o Loading
ration Ratio Index Efficien
Code (nm) I (mV) (%)
(mg/mL) (wiw) (PDI) cy (%)
TP-110- 155.2 £ 0.12 £ -25.3+ 85.6 £
10 1:10 7.8+0.3
NP-01 4.8 0.02 1.5 3.2
TP-110- 180.5+ 0.15+ -22.1 82.1+
20 1:10 75204
NP-02 6.1 0.03 1.8 4.1
TP-110- 10 15 162.7 £ 0.14 £+ -28.9+ 75.3 125+
NP-03 ' 5.5 0.02 2.1 5.5 0.9
Control- 150.1 + 0.11 + -26.8 =
10 0 N/A N/A
NP 4.2 0.01 1.9
Table 2: In Vitro Drug Release Profile of TP-110 from PLGA Nanopatrticles
. Cumulative Release (%) - Cumulative Release (%) -
Time (hours)
pH 7.4 pH 5.5
0 0 0
1 10.2+15 158+2.1
4 225+2.8 35.2+35
8 35.8+3.1 55.6 +4.2
12 48.2 £ 3.9 72.3+5.1
24 65.7+4.5 88.9+5.8
48 82.1+5.2 954+49
72 90.3+5.8 98.1+3.7

Table 3: In Vitro Cytotoxicity of TP-110 Formulations in A549 Lung Cancer Cells (IC50 Values)
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Formulation IC50 (pM)
Free TP-110 158+23
TP-110-NP-01 52+0.8
Control-NP > 100

Experimental Protocols
Protocol 1: Synthesis of TP-110 Loaded PLGA
Nanoparticles

This protocol describes the preparation of TP-110 loaded PLGA nanoparticles using a single
emulsion-solvent evaporation method.

Materials:

« TP-110

o Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
e Dichloromethane (DCM)

e Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

e Deionized (DI) water

e Magnetic stirrer

» Probe sonicator

« Rotary evaporator

Centrifuge

Method:
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e Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of TP-110 in 1 mL of
DCM.

e Agueous Phase Preparation: Prepare a 2% (w/v) PVA solution in DI water.

o Emulsification: Add the organic phase to 4 mL of the aqueous phase under constant stirring.
Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude.

o Solvent Evaporation: Transfer the resulting oil-in-water emulsion to 20 mL of a 0.5% (w/v)
PVA solution and stir for 4 hours at room temperature to allow for DCM evaporation.

e Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20
minutes at 4°C.

e Washing: Discard the supernatant and wash the nanoparticle pellet twice with DI water to
remove excess PVA.

» Lyophilization: Resuspend the final nanopatrticle pellet in a small volume of DI water and
lyophilize for 48 hours to obtain a dry powder. Store at -20°C.

Protocol 2: Characterization of TP-110 Loaded PLGA
Nanoparticles

This protocol details the methods for characterizing the physicochemical properties of the
prepared nanoparticles.

A. Patrticle Size, Polydispersity Index (PDI), and Zeta Potential:
e Resuspend a small amount of lyophilized nanopatrticles in DI water.

» Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the
particle size and PDI.

o Measure the zeta potential using the same instrument equipped with an electrode assembly.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):
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o Accurately weigh 5 mg of lyophilized TP-110-NPs and dissolve in 1 mL of DMSO to disrupt
the nanopatrticles and release the encapsulated drug.

e Quantify the amount of TP-110 in the DMSO solution using a validated HPLC method or UV-
Vis spectrophotometry at the characteristic absorbance wavelength of TP-110.

e Calculate EE and DL using the following formulas:
o EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

o DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes the procedure to evaluate the release of TP-110 from the PLGA
nanoparticles over time.

Materials:

TP-110-NPs

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Dialysis membrane (MWCO 10 kDa)

Shaking incubator

Method:

» Disperse 10 mg of TP-110-NPs in 2 mL of the respective PBS bulffer.

o Transfer the suspension into a dialysis bag and seal it.

o Place the dialysis bag in a beaker containing 50 mL of the same PBS buffer.

e Incubate at 37°C with gentle shaking (100 rpm).

e At predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the
release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.
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e Quantify the amount of TP-110 in the collected samples using HPLC or UV-Vis
spectrophotometry.

o Calculate the cumulative percentage of drug release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines the steps to assess the anti-cancer efficacy of TP-110 formulations using
a cell viability assay.

Materials:

¢ A549 human lung cancer cells

o DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

e Free TP-110, TP-110-NPs, and Control-NPs

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
« DMSO

o 96-well plates

» Plate reader

Method:

o Seed A549 cells in 96-well plates at a density of 5,000 cells per well and allow them to
adhere overnight.

o Prepare serial dilutions of free TP-110, TP-110-NPs, and Control-NPs in cell culture medium.
e Replace the medium in the wells with the prepared drug solutions and incubate for 72 hours.
e Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.
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e Measure the absorbance at 570 nm using a plate reader.

o Calculate the cell viability as a percentage of the untreated control and determine the IC50
values.
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Caption: Experimental workflow for the synthesis and characterization of TP-110 nanopatrticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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